Triphenylmethyl(2-bromoethyl) sulfide

Beschreibung

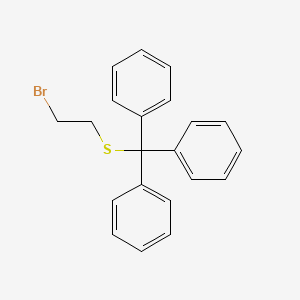

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-bromoethylsulfanyl(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKGYXXFFGAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Triphenylmethyl(2-bromoethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Triphenylmethyl(2-bromoethyl) sulfide. The document details a proposed synthetic protocol, predicted analytical data, and a potential mechanistic pathway for its biological activity, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is an organic compound featuring a bulky triphenylmethyl (trityl) group attached to a sulfur atom, which is in turn bonded to a 2-bromoethyl moiety. The trityl group is widely used in organic synthesis as a protecting group for thiols due to its steric hindrance and lability under acidic conditions.[1] The presence of a reactive bromoethyl group suggests its potential as an alkylating agent, particularly for nucleophilic residues in biological macromolecules, such as cysteine.[2][3] This structural combination makes this compound an interesting candidate for applications in drug design, particularly in the development of covalent inhibitors.[4][5] S-trityl-L-cysteine, a related compound, has demonstrated anticancer activity by inhibiting the human mitotic kinesin Eg5.[6]

This guide outlines a robust synthetic route and presents the expected characterization data for this compound, providing a foundational reference for its preparation and identification.

Synthesis of this compound

The proposed synthesis of this compound is based on the S-alkylation of triphenylmethanethiol with 1,2-dibromoethane. This method is a common and efficient way to form carbon-sulfur bonds. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated by deprotonating triphenylmethanethiol with a base, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

Experimental Protocol

Materials:

-

Triphenylmethanethiol (Trityl thiol)

-

1,2-Dibromoethane

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Thiolate: To a solution of triphenylmethanethiol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium triphenylmethanethiolate.

-

S-Alkylation: Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (3.0 eq) dropwise. The excess 1,2-dibromoethane is used to minimize the formation of the bis-sulfide byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. The following tables summarize the predicted data based on the analysis of its functional groups.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₁H₁₉BrS |

| Molecular Weight | 383.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, ethyl acetate), insoluble in water. |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | m | 15H | Aromatic protons (Ph₃C-) |

| 3.35 - 3.45 | t | 2H | -S-CH₂-CH₂-Br |

| 2.65 - 2.75 | t | 2H | -S-CH₂-CH₂-Br |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 144.5 | Quaternary aromatic carbons (Ph₃C -) |

| 129.8 | Aromatic CHs |

| 128.1 | Aromatic CHs |

| 126.9 | Aromatic CHs |

| 67.0 | Ph₃C -S- |

| 35.5 | -C H₂-S- |

| 29.0 | -C H₂-Br |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments |

| IR (KBr, cm⁻¹) | 3050-3020 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1595, 1490, 1445 (aromatic C=C stretch), 700-650 (C-S stretch), 600-500 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 243 ([C(Ph)₃]⁺, 100%), 382/384 ([M]⁺), 165 ([C₁₃H₉]⁺), 105 ([BrCH₂CH₂S]⁺), 77 ([C₆H₅]⁺) |

Mandatory Visualization

Proposed Mechanism of Action as a Covalent Inhibitor

The presence of a reactive alkyl bromide in this compound suggests its potential as a covalent inhibitor for proteins, particularly those with a nucleophilic cysteine residue in or near a binding site. The bulky trityl group could serve as a scaffold to position the reactive "warhead" for a targeted interaction. The following diagram illustrates a hypothetical signaling pathway where the compound acts as a covalent inhibitor.

References

- 1. bachem.com [bachem.com]

- 2. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (2-Bromoethyl)(trityl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromoethyl)(trityl)sulfane, a bifunctional molecule with potential applications in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide combines reported data with plausible, extrapolated information based on well-established chemical principles.

Chemical Identity and Physical Properties

(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a solid organic compound. The presence of the bulky trityl group confers significant steric hindrance around the sulfur atom, while the bromoethyl group provides a reactive site for nucleophilic substitution.

Table 1: Physical and Chemical Properties of (2-Bromoethyl)(trityl)sulfane

| Property | Value | Source/Method |

| IUPAC Name | [2-(Tritylsulfanyl)ethyl]bromide | IUPAC Nomenclature |

| Synonyms | (2-Bromoethyl)(triphenylmethyl)sulfane, this compound | PubChem[1] |

| CAS Number | 157522-54-8 | A2B Chem, Sigma-Aldrich[2][3] |

| Molecular Formula | C21H19BrS | PubChem[1] |

| Molecular Weight | 383.34 g/mol | PubChem[1] |

| Physical Form | White to off-white powder or crystals | Inferred from supplier data |

| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | N/A |

| Boiling Point | Not determined. Likely to decompose upon heating at atmospheric pressure. | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Inferred from structure |

| Storage | Sealed in a dry environment at 2-8°C | Sigma-Aldrich[3] |

Synthesis and Purification

Proposed Synthetic Protocol

Reaction:

Materials:

-

Trityl mercaptan ((C6H5)3CSH)

-

1,2-Dibromoethane

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of trityl mercaptan in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add an excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield (2-Bromoethyl)(trityl)sulfane as a solid.

Proposed workflow for the synthesis and purification of (2-Bromoethyl)(trityl)sulfane.

Spectroscopic and Analytical Data

While experimentally obtained spectra for (2-Bromoethyl)(trityl)sulfane are not available in public databases, the expected data based on its structure are summarized below.

Table 2: Predicted Spectroscopic Data for (2-Bromoethyl)(trityl)sulfane

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (trityl group): Multiplet around δ 7.2-7.5 ppm (15H). - Methylene protons adjacent to sulfur (-S-CH₂-): Triplet around δ 2.5-2.8 ppm (2H). - Methylene protons adjacent to bromine (-CH₂-Br): Triplet around δ 3.3-3.6 ppm (2H). |

| ¹³C NMR | - Aromatic carbons (trityl group): Multiple signals in the range of δ 125-145 ppm. - Quaternary carbon of the trityl group (-C(Ph)₃): Signal around δ 65-70 ppm. - Methylene carbon adjacent to sulfur (-S-CH₂-): Signal around δ 35-40 ppm. - Methylene carbon adjacent to bromine (-CH₂-Br): Signal around δ 30-35 ppm. |

| Mass Spec (ESI+) | - [M+Na]⁺: Expected around m/z 406.0. - Fragment ion: Prominent peak at m/z 243.1 corresponding to the trityl cation [(C₆H₅)₃C]⁺. |

| IR Spectroscopy | - Aromatic C-H stretch: ~3050 cm⁻¹. - Aliphatic C-H stretch: ~2950 cm⁻¹. - Aromatic C=C stretch: ~1600 and 1490 cm⁻¹. - C-Br stretch: ~600-700 cm⁻¹. |

Chemical Reactivity and Applications in Drug Development

(2-Bromoethyl)(trityl)sulfane is a bifunctional molecule. The trityl group serves as a protecting group for the thiol, which can be deprotected under acidic conditions to reveal the free thiol. The bromoethyl moiety is susceptible to nucleophilic attack, allowing for the conjugation of this molecule to other substrates.

Key Reactions

-

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, carboxylates, thiolates) to form new carbon-heteroatom bonds.

-

Deprotection of the Thiol: The trityl group can be removed using mild acidic conditions (e.g., trifluoroacetic acid in the presence of a scavenger like triethylsilane) to yield the free thiol.

Potential Applications in Drug Development

The structure of (2-Bromoethyl)(trityl)sulfane makes it a potentially useful building block in drug development, particularly in the areas of bioconjugation and the synthesis of targeted drug delivery systems. The protected thiol allows for the manipulation of other parts of a molecule without interference from the highly reactive thiol group.

Logical relationship of (2-Bromoethyl)(trityl)sulfane's functionalities and potential applications.

Safety Information

(2-Bromoethyl)(trityl)sulfane is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is intended for experienced researchers and professionals. The proposed experimental protocols and predicted data are for informational purposes only and have not been independently verified. All laboratory work should be conducted with appropriate safety measures and by qualified individuals.

References

In-Depth Technical Guide: Triphenylmethyl(2-bromoethyl) sulfide

CAS Number: 157522-54-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triphenylmethyl(2-bromoethyl) sulfide, a key synthetic intermediate. It includes detailed chemical properties, a proposed experimental protocol for its synthesis, and an exploration of the potential biological significance of its core structural motif, drawing parallels with the well-studied compound S-trityl-L-cysteine.

Chemical Properties and Data

This compound, also known as (2-Bromoethyl)(trityl)sulfane, is a sulfur-containing organic compound. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157522-54-8 | |

| Molecular Formula | C₂₁H₁₉BrS | |

| Molecular Weight | 383.35 g/mol | |

| IUPAC Name | (2-bromoethyl)(trityl)sulfane | |

| Physical Form | Powder or crystals | |

| Storage Temperature | 2-8°C (sealed in dry conditions) | |

| Purity | Typically ≥95% |

Synthesis of this compound

Proposed Experimental Protocol

This protocol is based on established methods for the synthesis of thioethers.

Reaction:

Materials and Reagents:

-

Triphenylmethanethiol

-

1,2-Dibromoethane (in excess)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylmethanethiol in the chosen anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a designated period to ensure the complete formation of the thiolate anion.

-

Alkylation: Slowly add an excess of 1,2-dibromoethane to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Washing: Wash the combined organic layers sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathway

While this compound is primarily used as a synthetic intermediate, its core S-trityl moiety is present in compounds with significant biological activity. A prominent example is S-trityl-L-cysteine (STLC), which has been identified as a potent inhibitor of the mitotic kinesin Eg5.[1][2] Eg5 is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis, making it a target for anticancer drug development.[1]

Signaling Pathway: Eg5 Inhibition by S-Trityl Compounds

The S-trityl group in STLC binds to a specific allosteric pocket on the Eg5 motor domain, preventing ATP hydrolysis and the conformational changes necessary for microtubule sliding.[1] This leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing apoptosis. Given the shared S-trityl functional group, it is plausible that this compound or its derivatives could exhibit similar biological activities.

Caption: Inhibition of mitotic kinesin Eg5 by S-trityl compounds.

This guide provides a foundational understanding of this compound for research and development purposes. The provided synthesis protocol offers a practical starting point for its preparation, while the insights into the biological activity of the related S-trityl-L-cysteine open avenues for exploring the potential pharmacological applications of this chemical scaffold.

References

An In-depth Technical Guide to [2-bromoethylsulfanyl(diphenyl)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the IUPAC name [2-bromoethylsulfanyl(diphenyl)methyl]benzene, commonly known as Triphenylmethyl(2-bromoethyl) sulfide. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information from established chemical principles and data available for structurally related compounds.

Chemical Identity and Properties

The compound, with the molecular formula C₂₁H₁₉BrS, is characterized by a triphenylmethyl (trityl) group attached to a sulfur atom, which is in turn bonded to a 2-bromoethyl group. The trityl group is a bulky hydrophobic moiety, while the 2-bromoethyl group provides a reactive site for nucleophilic substitution.

Table 1: Physicochemical Properties of [2-bromoethylsulfanyl(diphenyl)methyl]benzene

| Property | Value | Source |

| IUPAC Name | [2-bromoethylsulfanyl(diphenyl)methyl]benzene | PubChem |

| Synonyms | This compound, (2-Bromoethyl)(trityl)sulfane, Benzene, 1,1',1''-[[(2-bromoethyl)thio]methylidyne]tris- | PubChem |

| Molecular Formula | C₂₁H₁₉BrS | PubChem |

| Molecular Weight | 383.3 g/mol | PubChem[1] |

| CAS Number | 157522-54-8 | PubChem |

| XLogP3-AA | 6.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 382.03908 g/mol | PubChem[1] |

| Monoisotopic Mass | 382.03908 g/mol | PubChem[1] |

| Topological Polar Surface Area | 25.3 Ų | PubChem[1] |

| Heavy Atom Count | 23 | PubChem |

| Complexity | 279 | PubChem[1] |

Note: Most properties are computationally derived and provided by PubChem.

Potential Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

The synthesis would likely involve the reaction of triphenylmethanethiol (tritylthiol) with 1,2-dibromoethane. The thiol, acting as a nucleophile, would displace one of the bromine atoms on the dibromoethane in a nucleophilic substitution reaction.

References

An In-depth Technical Guide to the Trityl Group Protection of 2-Bromoethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trityl group protection of 2-bromoethanethiol, a critical step in various organic synthesis and drug development processes. The bulky trityl (triphenylmethyl) group is a widely used protecting group for thiols due to its stability in a range of reaction conditions and its facile removal under acidic conditions. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.

Introduction

The protection of functional groups is a fundamental strategy in multi-step organic synthesis. For thiols, which are susceptible to oxidation to disulfides and can act as nucleophiles in undesired side reactions, the use of a robust protecting group is often essential. The trityl group offers excellent steric hindrance, effectively shielding the sulfur atom from participating in unwanted reactions. Its introduction is typically achieved by reacting the thiol with trityl chloride in the presence of a base. This guide focuses on the specific application of this methodology to 2-bromoethanethiol, yielding S-trityl-2-bromoethanethiol, a valuable bifunctional building block.

Reaction Principle and Mechanism

The protection of 2-bromoethanethiol with a trityl group proceeds via a nucleophilic substitution reaction. The thiol sulfur acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. A base, typically a tertiary amine such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The reaction is believed to proceed through an SN1-like mechanism, involving the formation of a stable trityl cation intermediate. The bulky nature of the trityl group favors this pathway.

Experimental Protocol: Synthesis of S-trityl-2-bromoethanethiol

This section details a standard laboratory procedure for the trityl protection of 2-bromoethanethiol.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromoethanethiol | C₂H₅BrS | 141.04 | ≥95% | Sigma-Aldrich |

| Trityl chloride | (C₆H₅)₃CCl | 278.78 | ≥98% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

3.2. Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromoethanethiol (1.0 g, 7.09 mmol).

-

Dissolution: Dissolve the 2-bromoethanethiol in 20 mL of anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (0.84 mL, 10.64 mmol, 1.5 equivalents) to the solution at room temperature.

-

Addition of Trityl Chloride: In a separate flask, dissolve trityl chloride (2.16 g, 7.79 mmol, 1.1 equivalents) in 15 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring solution of 2-bromoethanethiol and pyridine over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (9:1) as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield S-trityl-2-bromoethanethiol as a white to off-white solid. Determine the yield and characterize the product by NMR spectroscopy.

3.3. Expected Yield

The typical yield for this reaction is in the range of 80-95%.

Data Presentation

4.1. Reactant and Product Summary

| Compound | Structure | Molar Mass ( g/mol ) | Role |

| 2-Bromoethanethiol | BrCH₂CH₂SH | 141.04 | Starting Material |

| Trityl chloride | (C₆H₅)₃CCl | 278.78 | Protecting Group Source |

| Pyridine | C₅H₅N | 79.10 | Base |

| S-trityl-2-bromoethanethiol | (C₆H₅)₃CSCH₂CH₂Br | 383.34 | Product |

4.2. Spectroscopic Data (Estimated)

The following table presents the estimated ¹H and ¹³C NMR chemical shifts for S-trityl-2-bromoethanethiol based on known data for similar structures.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| 7.45 - 7.20 (m, 15H) | Trityl-H |

| 3.35 (t, J = 7.2 Hz, 2H) | -CH₂Br |

| 2.65 (t, J = 7.2 Hz, 2H) | -SCH₂- |

Visualizations

5.1. Reaction Mechanism

Caption: Reaction mechanism for the trityl protection of 2-bromoethanethiol.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of S-trityl-2-bromoethanethiol.

Deprotection of the S-trityl Group

The S-trityl group is readily cleaved under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in the presence of a scavenger, such as triethylsilane, to trap the liberated trityl cation. This allows for the selective deprotection of the thiol, which can then be utilized in subsequent synthetic steps.

Conclusion

The trityl protection of 2-bromoethanethiol is a reliable and efficient method for preparing S-trityl-2-bromoethanethiol. The detailed protocol and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the successful implementation of this important synthetic transformation. The provided diagrams offer a clear visual representation of the underlying chemical principles and the practical laboratory workflow.

Stability of Triphenylmethyl(2-bromoethyl) sulfide in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability of Triphenylmethyl(2-bromoethyl) sulfide in various solvent conditions. Due to the absence of specific experimental data in the public domain for this compound, this guide extrapolates its stability profile based on the known chemical reactivity of its constituent functional groups: the triphenylmethyl (trityl) thioether and the 2-bromoethyl sulfide moiety. This document outlines potential degradation pathways, proposes a detailed experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) assay, and presents visual workflows and logical diagrams to facilitate understanding. The information herein is intended to serve as a foundational resource for researchers initiating stability studies on this molecule.

Introduction

This compound is a bifunctional organic molecule containing a bulky, acid-labile trityl protecting group attached to a sulfur atom, and a reactive 2-bromoethyl group. The stability of this compound is a critical parameter for its synthesis, storage, and application, particularly in contexts such as drug development where purity and degradation profiles are paramount. The inherent reactivity of both the S-trityl bond and the C-Br bond suggests potential degradation in various solvent environments, especially under acidic, basic, or nucleophilic conditions. Understanding these potential degradation pathways is essential for developing stable formulations and analytical methods.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is predicted to be influenced by two primary intramolecular phenomena: the acid-catalyzed cleavage of the trityl group and the neighboring group participation of the sulfur atom leading to the formation of a cyclic sulfonium ion.

Acid-Catalyzed Deprotection of the Trityl Group

The trityl group is well-known for its lability under acidic conditions.[1][2] In the presence of protic or Lewis acids, the sulfur atom can be protonated (or coordinated), weakening the carbon-sulfur bond. This leads to the departure of the highly stable triphenylmethyl cation, resulting in the formation of 2-bromoethanethiol. This degradation pathway is expected to be prevalent in acidic media.

Intramolecular Cyclization via Neighboring Group Participation

The 2-bromoethyl sulfide moiety is prone to intramolecular cyclization. The sulfur atom, acting as an internal nucleophile, can displace the bromide ion through neighboring group participation, forming a reactive three-membered cyclic episulfonium ion (thiiranium ion) intermediate.[3][4][5] This process is often faster than direct intermolecular reactions.[4] The resulting cyclic ion is highly electrophilic and will react readily with any available nucleophiles in the medium, including the solvent itself (solvolysis) or other added nucleophiles.

Potential Degradation in Different Solvent Systems

-

Protic Solvents (e.g., water, alcohols): In neutral or slightly acidic protic solvents, solvolysis via the formation of the episulfonium ion is a likely degradation pathway. This would result in the formation of hydroxylated or alkoxylated thioethers. Under more strongly acidic conditions, cleavage of the trityl group will likely be the dominant degradation pathway.

-

Aprotic Solvents (e.g., acetonitrile, THF, DCM): The compound is expected to be relatively stable in dry, neutral aprotic solvents. However, in the presence of trace moisture or acid, degradation can occur. In the presence of nucleophiles, reaction via the episulfonium intermediate is possible.

-

Basic Solvents (e.g., containing amines, hydroxides): In basic conditions, direct substitution of the bromide by the base is possible. Additionally, if a strong, non-nucleophilic base is used, elimination to form a vinyl sulfide could be a minor pathway. The S-trityl bond is generally more stable to basic conditions than acidic conditions.

Quantitative Data on Stability

As no specific experimental stability data for this compound has been reported in the literature, the following table is provided as a template for researchers to systematically record their findings from stability studies.

| Solvent System | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products Identified |

| Acetonitrile:Water (1:1) | 25 | 0 | ||||

| 24 | ||||||

| 48 | ||||||

| 40 | 0 | |||||

| 24 | ||||||

| 48 | ||||||

| 0.1 M HCl (aq) | 25 | 0 | ||||

| 1 | ||||||

| 6 | ||||||

| 0.1 M NaOH (aq) | 25 | 0 | ||||

| 1 | ||||||

| 6 | ||||||

| Methanol | 25 | 0 | ||||

| 24 | ||||||

| 48 |

Experimental Protocols

The following is a proposed experimental protocol for a stability-indicating HPLC method to assess the stability of this compound. This protocol is based on general principles for such assays.[6][7][8]

Stability-Indicating HPLC Method Development

-

Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A starting gradient could be 50% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV detection wavelength should be set at the lambda max of this compound, which can be determined using a UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase.

-

Thermal Degradation: Expose the solid compound to 105 °C for 24 hours. Dissolve a known amount in the mobile phase.

-

Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

For each condition, a control sample (unexposed) should be analyzed. The chromatograms of the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, demonstrating the specificity of the method.

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Caption: General workflow for conducting a forced degradation study.

Conclusion

While specific stability data for this compound is not currently available, a reasoned analysis based on fundamental principles of organic chemistry allows for the prediction of its primary degradation pathways. The compound is expected to be sensitive to acidic conditions, leading to the cleavage of the S-trityl bond, and susceptible to intramolecular cyclization in the presence of nucleophiles. The provided experimental protocol offers a robust starting point for researchers to quantitatively assess the stability of this molecule and to identify and characterize its degradation products. This foundational knowledge is crucial for the successful handling, storage, and application of this compound in a research and development setting.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. japsonline.com [japsonline.com]

- 8. ijtsrd.com [ijtsrd.com]

An In-Depth Technical Guide to Triphenylmethyl(2-bromoethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triphenylmethyl(2-bromoethyl) sulfide (CAS No. 157522-54-8), a specialized chemical reagent. The guide details its chemical and physical properties, commercial availability, safety information, a plausible synthetic route, and its potential applications in research and drug development, particularly in the context of peptide and protein chemistry.

Chemical and Physical Properties

This compound is a derivative of triphenylmethanethiol, featuring a bromoethyl group attached to the sulfur atom. The bulky triphenylmethyl (trityl) group confers specific reactivity and steric properties to the molecule. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| CAS Number | 157522-54-8 |

| Molecular Formula | C₂₁H₁₉BrS |

| Molecular Weight | 383.34 g/mol |

| IUPAC Name | [2-(bromoethylsulfanyl)(diphenyl)methyl]benzene |

| Synonyms | (2-Bromoethyl)(trityl)sulfane, (2-bromoethyl)(trityl)sulfide |

| Appearance | Powder or crystals |

| Storage Temperature | 2-8°C, sealed in a dry environment[2] |

Commercial Suppliers

This compound is available from a select number of chemical suppliers. The purity and available quantities may vary. Researchers should consult the suppliers' websites for the most current information.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| A2B Chem | 95% | 100mg, 250mg[3] |

| BLD Pharm | 95% | 100mg, 250mg, 1g[4] |

| Sigma-Aldrich (supplied by BLD Pharmatech) | 95% | Varies |

Safety and Handling

The Safety Data Sheet (SDS) provided by suppliers indicates that this compound should be handled with care. The following is a summary of the GHS hazard information.

Table 3: GHS Hazard Information for this compound [2]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[2]

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Synthesis Protocol

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of triphenylmethanethiol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (3.0-5.0 equivalents) dropwise at room temperature. The use of an excess of 1,2-dibromoethane is to minimize the formation of the bis-alkylated product, 1,2-bis(tritylthio)ethane.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Workup: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

References

Triphenylmethyl(2-bromoethyl) sulfide molecular weight and formula

This document provides the fundamental chemical properties of Triphenylmethyl(2-bromoethyl) sulfide, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The essential quantitative data for this compound is summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C21H19BrS | [1] |

| Molecular Weight | 383.3 g/mol | [1] |

| Monoisotopic Mass | 382.03908 Da | [1] |

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

-

IUPAC Name : [2-bromoethylsulfanyl(diphenyl)methyl]benzene[1]

-

CAS Number : 157522-54-8[1]

-

PubChem CID : 11047216[1]

Logical Relationship of Chemical Identification

The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.

Caption: From Compound Name to Molecular Properties.

References

Methodological & Application

Application Notes and Protocols: Use of Triphenylmethyl(2-bromoethyl) sulfide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of amino acid side chains is a cornerstone of modern peptide and protein chemistry, enabling the introduction of biophysical probes, the enhancement of therapeutic properties, and the construction of complex protein architectures. Cysteine, with its nucleophilic thiol side chain, is a primary target for such modifications. Triphenylmethyl(2-bromoethyl) sulfide is a bifunctional reagent that facilitates the S-alkylation of cysteine residues, introducing a thioether linkage tethered to a bulky trityl protecting group. This modification can serve as a strategic tool in peptide synthesis for creating unique structural motifs or as a handle for further chemical elaboration.

The trityl (Trt) group is a well-established, acid-labile protecting group for thiols, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The introduction of a 2-(tritylthio)ethyl moiety onto a cysteine residue can be envisioned as a method to create a stable, protected thioether linkage that can be selectively deprotected under acidic conditions to reveal a free thiol for subsequent reactions, such as disulfide bond formation or conjugation.

Application: S-Alkylation of Cysteine for Stable Thioether Linkage

This compound serves as an effective electrophile for the S-alkylation of cysteine residues within a peptide sequence. This reaction results in the formation of a stable thioether bond, converting the cysteine to S-(2-(tritylthio)ethyl)cysteine.

Key Advantages:

-

Site-Specific Modification: The high nucleophilicity of the cysteine thiol allows for selective alkylation under controlled pH conditions, minimizing off-target reactions with other nucleophilic side chains.

-

Introduction of a Bulky Moiety: The trityl group introduces significant steric bulk, which can be utilized to influence peptide conformation or to block specific protein-protein interactions.

-

Latent Thiol Functionality: The trityl group can be removed under acidic conditions to unmask a free thiol, providing a handle for subsequent modifications at a later stage of the synthesis or after purification of the peptide.[2]

Experimental Protocols

Protocol 1: S-Alkylation of a Cysteine-Containing Peptide in Solution

This protocol describes the modification of a purified peptide containing a free cysteine residue with this compound in solution.

Materials:

-

Cysteine-containing peptide

-

This compound

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether (cold)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in DMF to a final concentration of 1-5 mg/mL.

-

Alkylation Reaction:

-

Add 1.5 equivalents of this compound to the peptide solution.

-

Add 2.0 equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by HPLC-MS.

-

-

Quenching and Precipitation:

-

Once the reaction is complete, quench any remaining unreacted alkylating agent by adding a small amount of a thiol-containing scavenger (e.g., 2-mercaptoethanol).

-

Precipitate the modified peptide by adding cold diethyl ether.

-

-

Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove excess reagents.

-

Purify the S-alkylated peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry.

Table 1: Representative Reaction Parameters for S-Alkylation

| Parameter | Value |

| Peptide Concentration | 1-5 mg/mL |

| Alkylating Agent Stoichiometry | 1.5 equivalents |

| Base (DIPEA) Stoichiometry | 2.0 equivalents |

| Reaction Time | 4-12 hours |

| Temperature | Room Temperature |

Protocol 2: Deprotection of the S-(2-(tritylthio)ethyl)cysteine Residue

This protocol outlines the removal of the trityl group to expose the free thiol of the S-(2-thioethyl)cysteine moiety.

Materials:

-

Purified S-(2-(tritylthio)ethyl)cysteine-containing peptide

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

-

HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the lyophilized, modified peptide in the cleavage cocktail.

-

Deprotection: Stir the solution at room temperature for 1-2 hours.

-

Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

-

Purification and Characterization:

-

Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

-

Purify the deprotected peptide by reverse-phase HPLC.

-

Confirm the removal of the trityl group by mass spectrometry (observing a mass decrease corresponding to the trityl group).

-

Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and the experimental workflow.

References

Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues play a critical role in the structure and function of peptides and proteins, primarily through the formation of disulfide bonds. During Solid-Phase Peptide Synthesis (SPPS), the highly nucleophilic thiol side chain of cysteine must be protected to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the overall synthetic strategy, including the desired final form of the peptide (free thiol or disulfide-bonded) and the chemistry used for peptide elongation and cleavage.

For practical applications, the protocols provided below are based on the widely used and well-documented Fmoc-Cys(Trt)-OH , which serves as a reliable and effective means of introducing a trityl-protected cysteine into a peptide sequence. The principles and procedures outlined are directly applicable to the hypothetical S-(2-(tritylthio)ethyl) protecting group, with the understanding that the cleavage mechanism relies on the acid-catalyzed release of the trityl cation.

Overview of Trityl-Based Cysteine Protection

The trityl group is a bulky, acid-labile protecting group commonly employed in Fmoc-based SPPS.[1] Its key features include:

-

Stability: Stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2]

-

Acid Labile Cleavage: Readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.

-

Scavenger Requirement: The cleavage of the trityl group generates a stable trityl cation, which can re-alkylate nucleophilic residues like tryptophan or the deprotected cysteine thiol. Therefore, the use of scavengers in the cleavage cocktail is essential.[3][4]

The hypothetical S-(2-(tritylthio)ethyl) group would likely share these characteristics, with the thioether linkage remaining stable throughout the synthesis and the S-trityl bond being the point of cleavage under acidic conditions.

Quantitative Data Summary

The efficiency of coupling and deprotection steps in SPPS is critical for the synthesis of high-quality peptides. The following table summarizes key quantitative data related to the use of trityl-protected cysteine.

| Parameter | Value/Condition | Remarks | Reference |

| Fmoc Deprotection | 20% Piperidine in DMF | Typically 2 x 10 min treatments. The S-Trt group is stable under these conditions. | [3] |

| Coupling Activators | HBTU, HATU, HCTU, DIC/Oxyma | Standard coupling reagents for Fmoc-SPPS are effective. | [5] |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A common non-odorous cocktail for peptides without sensitive residues. | [4] |

| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5, v/v/v/v) | Recommended for peptides with multiple Cys(Trt) or other sensitive residues. EDT acts as an effective scavenger. | [5] | |

| Cleavage Time | 1.5 - 3 hours | Dependent on the peptide sequence and length. | [3] |

| Racemization of C-terminal Cys(Trt) | ~23% with 20% piperidine over 6h | Significant racemization can occur for C-terminal cysteine. Use of MBom protection can reduce this. | [5] |

Experimental Protocols

Materials and Reagents

-

Fmoc-Cys(Trt)-OH

-

SPPS Resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC, Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether, cold

Protocol for Incorporation of Fmoc-Cys(Trt)-OH in SPPS

This protocol describes a standard manual SPPS workflow for coupling Fmoc-Cys(Trt)-OH.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to monitor coupling completion.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Repeat: Continue with the next Fmoc-amino acid coupling cycle.

Protocol for Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt protecting group.

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM.

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail in a fume hood. A common cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

-

For less sensitive peptides, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[4]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizations

Hypothetical Synthesis of S-(2-(tritylthio)ethyl)-cysteine

Caption: Hypothetical reaction for cysteine protection.

SPPS Workflow for Cysteine-Containing Peptides

Caption: General SPPS workflow for peptides.

Cleavage Mechanism of S-Trityl Group

Caption: Acid-catalyzed cleavage of the S-Trityl group.

Conclusion

The trityl protecting group is a robust and reliable choice for the protection of cysteine in Fmoc-based SPPS, particularly for the synthesis of peptides intended to have free thiol groups or for subsequent disulfide bond formation in solution. While "this compound" is not a standard reagent for this purpose, a hypothetical S-(2-(tritylthio)ethyl) protecting group would likely exhibit similar acid-labile properties, making the protocols for the standard Fmoc-Cys(Trt)-OH a relevant and practical guide. Successful synthesis of cysteine-containing peptides hinges on careful selection of protecting groups and cleavage conditions, with particular attention to the use of appropriate scavengers to prevent side reactions.

References

- 1. bachem.com [bachem.com]

- 2. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Site-Specific Alkylation of Proteins with Triphenylmethyl(2-bromoethyl) sulfide

Note to the Reader: A comprehensive review of the scientific literature reveals that the use of Triphenylmethyl(2-bromoethyl) sulfide for the site-specific alkylation of proteins is not a documented or established method. This compound is cataloged in chemical databases, but its application as a reagent for protein modification has not been described in peer-reviewed research.

Therefore, the following sections provide a theoretical overview based on the known reactivity of the chemical moieties within this compound—the triphenylmethyl (trityl) group and the bromoethyl sulfide group—to offer context to researchers and drug development professionals. No experimental data, established protocols, or quantitative data for this specific application exist.

Principle and Theoretical Considerations

Site-specific alkylation is a powerful technique for modifying proteins to study their function, structure, and for the development of therapeutics. The most common target for such modification is the thiol group of cysteine residues due to its high nucleophilicity at physiological pH.

This compound possesses two key features:

-

A (2-bromoethyl) sulfide moiety, which contains a reactive alkyl bromide. Alkyl halides are known to react with nucleophiles like the thiolate anion of cysteine via an SN2 reaction, forming a stable thioether bond.

-

A triphenylmethyl (trityl) group, which is a very large and sterically bulky group.

Theoretically, this compound could serve as a cysteine-modifying agent. However, the immense steric bulk of the trityl group would likely be a major impediment to its reactivity with cysteine residues within a folded protein. This steric hindrance would likely make the reagent either completely unreactive or highly selective for only the most solvent-exposed and sterically unhindered cysteine residues.

The trityl group is well-known in peptide chemistry as a protecting group for the cysteine thiol.[1][2][3][4] Its role is to prevent the thiol from reacting during peptide synthesis, and it is typically removed under acidic conditions. This established use as a protecting group, which is designed to be stable under many conditions and later removed, further suggests that a trityl-containing compound might not be an efficient alkylating agent under typical physiological conditions used for protein modification.

Potential (Hypothetical) Experimental Workflow

While no specific protocol exists, a hypothetical workflow for testing the efficacy of this compound for protein alkylation would be based on standard protocols for other alkylating agents.

Caption: Hypothetical workflow for protein alkylation.

Comparison with Standard Alkylating Agents

Researchers and drug development professionals have a well-established toolbox of reagents for cysteine alkylation. A comparison of the theoretical properties of this compound with standard reagents highlights its potential drawbacks.

| Reagent Class | Example | Reaction Mechanism | Steric Bulk | Established Use |

| Hypothetical | This compound | SN2 | Very High | No |

| Haloacetamides | Iodoacetamide | SN2 | Low | Yes |

| Maleimides | N-Ethylmaleimide | Michael Addition | Low | Yes |

| Bromoethylamines | 2-Bromoethylamine | SN2 | Low | Yes[5][6][7][8] |

Applications in Drug Development

While this compound itself is not used, compounds containing the S-trityl-L-cysteine core have been investigated as potential anticancer agents.[9][10][11][12] These compounds act as inhibitors of the mitotic kinesin Eg5, a target for cancer chemotherapy.[11][12] In this context, the entire S-trityl-L-cysteine molecule acts as a drug entity, rather than the trityl group being used to alkylate a target protein.

Conclusion and Recommendations

There is currently no scientific basis to recommend the use of this compound for the site-specific alkylation of proteins. The significant steric hindrance of the trityl group is a primary concern that would likely result in low to no reactivity with protein cysteines under standard conditions.

For researchers and professionals in drug development aiming to achieve site-specific protein modification at cysteine residues, it is strongly advised to utilize well-characterized and validated reagents such as maleimides, iodoacetamides, or other established cysteine-reactive compounds. These reagents have predictable reactivity, and extensive protocols for their use are available in the scientific literature.

References

- 1. Postsynthetic modification of unprotected peptides via S-tritylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Synthesis of Thioethers via S-Alkylation with Trityl-Protected Bromoalkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioethers are a critical functional group in a vast array of biologically active molecules, including many pharmaceuticals. Their presence can significantly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed protocols for a robust two-step synthesis of thioethers. The methodology involves the initial S-alkylation of a thiol with a trityl-protected bromoalkane, such as 1-bromo-2-(tritylthio)ethane, followed by the selective deprotection of the trityl group to yield the desired thioether. This strategy is particularly valuable in complex molecule synthesis where the protection of a reactive thiol group is necessary during intermediate steps.

The trityl (triphenylmethyl, Trt) group serves as an effective protecting group for thiols due to its steric bulk, which prevents unwanted side reactions, and its susceptibility to cleavage under specific acidic or oxidative conditions that often leave other functional groups intact. This chemoselectivity is highly advantageous in the synthesis of complex molecules like peptides and antibody-drug conjugates (ADCs).

Applications in Drug Development

The thioether linkage is a key structural motif in many therapeutic agents. In the realm of antibody-drug conjugates (ADCs) , stable thioether bonds are often employed to link potent cytotoxic payloads to monoclonal antibodies. This ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity, and is only released upon internalization into the target cancer cells. The stability of the thioether linker is a critical determinant of the ADC's therapeutic index.[1][2]

Furthermore, in peptide chemistry , the introduction of thioether bridges can be used to create cyclic peptides with enhanced conformational stability and resistance to proteolytic degradation. The use of trityl-protected cysteine derivatives is a common strategy in solid-phase peptide synthesis to achieve regioselective disulfide bond formation or to introduce thioether linkages for creating constrained peptide architectures.[3]

Experimental Workflow

The overall synthetic strategy involves two main stages: S-alkylation and deprotection. The workflow is depicted in the diagram below.

Figure 1. General workflow for the two-step synthesis of thioethers.

Data Presentation

The following table summarizes representative yields for the S-alkylation of various thiols with alkyl halides, a reaction analogous to the first step of the described protocol.

| Thiol Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | 95 |

| 4-Methylthiophenol | Ethyl bromide | NaH | THF | 92 |

| Cysteine derivative | Iodoacetamide | DIPEA | DMF | >90 |

| 1-Octanethiol | 1-Bromobutane | NaOH | Ethanol/Water | 88 |

| 2-Mercaptoethanol | Benzyl chloride | Et₃N | CH₂Cl₂ | 90 |

Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.

Experimental Protocols

Protocol 1: Synthesis of a Trityl-Protected Thioether via S-Alkylation

This protocol describes a general procedure for the S-alkylation of a thiol with a trityl-protected bromoalkane, such as 1-bromo-2-(tritylthio)ethane, via an SN2 reaction.

Materials:

-

Thiol (R-SH)

-

1-Bromo-2-(tritylthio)ethane

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

-

Add a solution of 1-bromo-2-(tritylthio)ethane (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trityl-protected thioether.

Protocol 2: Deprotection of the S-Trityl Group

The following are two common methods for the cleavage of the S-trityl group.

This method is suitable for substrates that are stable to acidic conditions.

Materials:

-

Trityl-protected thioether

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES, as a scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected thioether (1.0 eq) in dichloromethane.

-

Add triethylsilane (5-10 eq) to the solution.

-

Add trifluoroacetic acid (10-50% v/v in DCM) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the final thioether.

This method is often used in peptide synthesis and can lead to the formation of a disulfide bond if another thiol is present or if the product is a dithiol. For a monothiol product, a reducing workup is necessary.

Materials:

-

Trityl-protected thioether

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Iodine (I₂)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected thioether (1.0 eq) in DCM or MeOH.

-

Add a solution of iodine (2-3 eq) in the same solvent dropwise.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Quench the reaction by adding aqueous sodium thiosulfate solution until the brown color of iodine disappears.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The synthesis of thioethers using trityl-protected bromoalkanes is a versatile and reliable method applicable to a wide range of substrates. The protection-alkylation-deprotection sequence allows for the strategic introduction of thioether linkages in complex molecules, which is of significant importance in the field of drug discovery and development. The protocols provided herein offer a solid foundation for researchers to implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols: Labeling Cysteine Residues with Triphenylmethyl(2-bromoethyl) sulfide

A comprehensive search for an established protocol for labeling cysteine residues with Triphenylmethyl(2-bromoethyl) sulfide did not yield specific results. This suggests that the reagent is not commonly employed for this purpose, and a standardized, publicly available protocol has not been documented in scientific literature.

While a specific protocol for this compound is unavailable, this document provides a generalized framework for cysteine labeling based on common alkylating reagents. This information is intended to serve as a foundational guide for researchers who may be exploring the use of novel thiol-reactive compounds. The principles and steps outlined below are derived from established methods for other bromo- and chloroethyl compounds and should be adapted and rigorously optimized for any new reagent.

Introduction to Cysteine Labeling

Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. The nucleophilicity of the thiolate anion (S-) makes it a prime target for covalent modification with electrophilic reagents. This specific reactivity allows for the site-specific labeling of proteins with a variety of tags, including fluorophores, biotin, and affinity handles, enabling a wide range of applications in proteomics and drug development.

Alkylation is a common strategy for cysteine modification. Reagents with a reactive halide, such as a bromoethyl group, can undergo a nucleophilic substitution reaction with the cysteine thiol, forming a stable thioether bond.

General Principles of Cysteine Alkylation

The reaction between a cysteine residue and an alkylating agent like a bromoethyl derivative is a bimolecular nucleophilic substitution (SN2) reaction. The key steps and considerations are illustrated in the workflow below.

Caption: General workflow for labeling cysteine residues with an alkylating agent.

Hypothetical Protocol for Cysteine Labeling with a Novel Bromoethyl Compound

This is a generalized and hypothetical protocol that would require extensive optimization for a novel reagent such as this compound.

Materials

-

Protein of interest with at least one cysteine residue

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

This compound (dissolved in a compatible organic solvent like DMSO or DMF)

-

Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)

-

Desalting columns

-

Analytical equipment (e.g., mass spectrometer, SDS-PAGE system)

Experimental Procedure

-

Protein Reduction:

-

Dissolve the protein in Labeling Buffer to a final concentration of 1-10 mg/mL.

-

To reduce any disulfide bonds, add a 10-20 fold molar excess of TCEP or DTT.

-

Incubate at room temperature for 1 hour.

-

If DTT was used, it must be removed prior to labeling. Pass the protein solution through a desalting column equilibrated with degassed Labeling Buffer. TCEP does not need to be removed if the labeling reagent is not reactive towards it.

-

-

Labeling Reaction:

-

Immediately after reduction and desalting, add the this compound solution to the protein. A 10-50 fold molar excess of the labeling reagent over the protein is a common starting point for optimization. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours. The optimal time, temperature, and pH will need to be determined empirically. A pH range of 7.0-8.5 is typical for cysteine alkylation.

-

-

Quenching:

-

To stop the reaction, add a quenching solution to a final concentration that is in large excess to the initial concentration of the labeling reagent.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Remove the excess labeling reagent and quenching solution by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

-

-

Analysis of Labeling Efficiency:

-

The efficiency of the labeling reaction should be assessed. Mass spectrometry is the most definitive method to confirm the covalent modification and determine the site of labeling. An increase in the protein's molecular weight corresponding to the mass of the this compound adduct would indicate successful labeling.

-

SDS-PAGE analysis can also be used. If the labeling reagent is fluorescent or has a significant mass, a shift in the protein band may be observable.

-

Quantitative Data and Optimization

For any new labeling reagent, a systematic optimization of the reaction conditions is crucial. The following parameters should be investigated to maximize labeling efficiency and specificity.

| Parameter | Range for Optimization | Rationale |

| Molar excess of reagent | 10x - 100x over protein | To drive the reaction to completion while minimizing non-specific labeling. |

| pH | 7.0 - 8.5 | The thiol group is more nucleophilic at higher pH, but protein stability may be compromised. |

| Temperature | 4°C - 37°C | Higher temperatures can increase reaction rate but may also lead to protein degradation. |

| Reaction Time | 30 min - 4 hours | To find the optimal time for maximum labeling with minimal side reactions. |

| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations can favor the labeling reaction. |

Potential Signaling Pathways and Applications

The ability to specifically label cysteine residues opens up numerous avenues for research. For instance, if this compound were to be functionalized with a reporter group, it could be used in the following applications:

-

Redox Signaling Studies: Cysteine residues are often involved in redox-sensitive signaling pathways. A specific labeling reagent could be used to probe changes in the redox state of cellular proteins.

-

Drug Development: Identifying accessible cysteine residues on a target protein can be valuable for the development of covalent inhibitors.

-

Proteomics: Cysteine-reactive tags can be used for the enrichment and identification of specific protein populations from complex mixtures.

The hypothetical interaction of a labeled protein in a signaling cascade is depicted below.

Caption: Hypothetical signaling pathway involving a cysteine-containing target protein.

Application Notes and Protocols for Bioconjugation using Triphenylmethyl(2-bromoethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction